tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an imidazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of 1,4-diaminobutane.
Coupling Reactions: The imidazole and pyrrolidine rings are coupled using carbonyldiimidazole as a coupling agent.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its imidazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Its imidazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an imidazole ring, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKDQBIXIGYWFQ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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